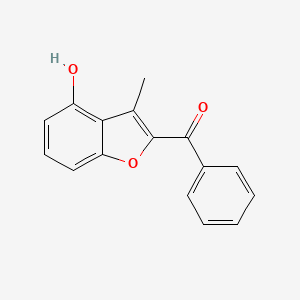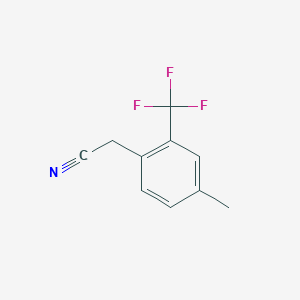
4-Methyl-2-(trifluoromethyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a phenyl ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common route involves the reaction of 4-methyl-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
- 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Uniqueness
4-Methyl-2-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H8F3N |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
2-[4-methyl-2-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)9(6-7)10(11,12)13/h2-3,6H,4H2,1H3 |
Clé InChI |
WXYORBBRFCWWFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


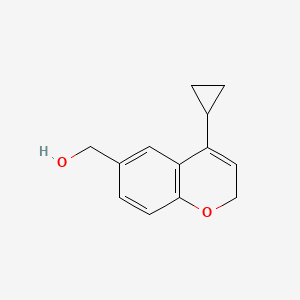
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
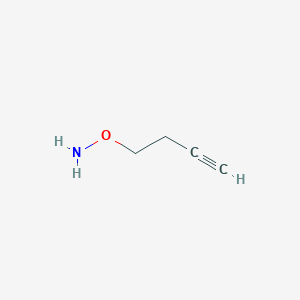
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
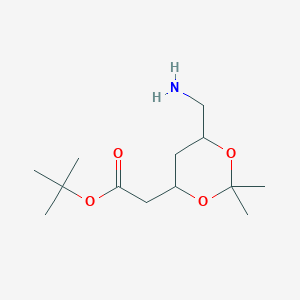
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
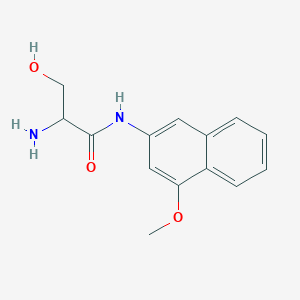
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
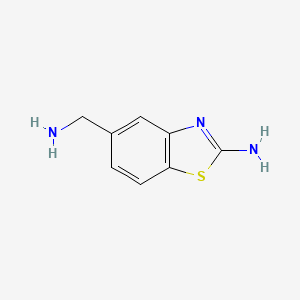
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)

